molecular formula C10H16O2 B6150208 3-oxaspiro[5.5]undecan-7-one CAS No. 956602-10-1

3-oxaspiro[5.5]undecan-7-one

Cat. No. B6150208
CAS RN: 956602-10-1
M. Wt: 168.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxaspiro[5.5]undecan-7-one is a chemical compound with the molecular weight of 168.24 . It is a liquid at room temperature .


Physical And Chemical Properties Analysis

3-oxaspiro[5.5]undecan-7-one is a liquid at room temperature . Unfortunately, no further details about its physical and chemical properties are available in the current resources.

Safety and Hazards

The safety information for 3-oxaspiro[5.5]undecan-7-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-oxaspiro[5.5]undecan-7-one can be achieved through a multistep process involving the formation of a spirocyclic intermediate.", "Starting Materials": [ "Cyclopentanone", "1,5-dibromopentane", "Sodium hydride", "Diethyl malonate", "Ethyl acetoacetate", "Sodium ethoxide", "Acetic anhydride", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 1,5-dibromopentane by reacting cyclopentanone with bromine in the presence of sodium hydride.", "Step 2: Synthesis of spirocyclic intermediate by reacting 1,5-dibromopentane with diethyl malonate and ethyl acetoacetate in the presence of sodium ethoxide.", "Step 3: Cyclization of spirocyclic intermediate by heating with acetic anhydride to form the spirocyclic ketone.", "Step 4: Reduction of the spirocyclic ketone to the corresponding alcohol using sodium borohydride in the presence of acetic acid.", "Step 5: Oxidation of the alcohol to the ketone using Jones reagent.", "Step 6: Formation of the final product by reacting the ketone with hydrochloric acid and sodium hydroxide in methanol and ethanol." ] }

CAS RN

956602-10-1

Product Name

3-oxaspiro[5.5]undecan-7-one

Molecular Formula

C10H16O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.